molecular formula C9H9BrFNO B12957167 7-Bromo-5-fluorochroman-3-amine

7-Bromo-5-fluorochroman-3-amine

Cat. No.: B12957167
M. Wt: 246.08 g/mol
InChI Key: PUXILIBOJNIDCY-UHFFFAOYSA-N
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Description

7-Bromo-5-fluorochroman-3-amine is a chiral chroman derivative of significant interest in medicinal chemistry and drug discovery. This compound serves as a versatile building block for the synthesis of more complex molecules, particularly in the development of pharmacologically active agents. Its structure, featuring a bromo and a fluoro substituent on the aromatic ring, along a chiral amine group, makes it a valuable intermediate for structure-activity relationship (SAR) studies and molecular diversification. The specific research value of this compound is highlighted by its application in the design and synthesis of potent enzyme inhibitors. Scientific literature indicates that derivatives of chroman-3-amine are investigated as key components in carboxamide compounds that act as ubiquitin-specific protease (USP) inhibitors . Ubiquitin-specific proteases are a class of deubiquitinating enzymes (DUBs) involved in various cellular processes, and their inhibition is a promising therapeutic strategy for cancer and neurodegenerative diseases. The chiral nature of the molecule is crucial for its biological activity, as both the (R)-enantiomer (CAS 1335717-42-4) and the (S)-enantiomer (CAS 1335833-86-7) are available for research, allowing for the exploration of stereoselective interactions with biological targets . With a molecular formula of C9H9BrFNO and a molecular weight of 246.08 g/mol, this amine is supplied with high purity (e.g., ≥98%) and should be stored at 2-8°C to maintain stability . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C9H9BrFNO

Molecular Weight

246.08 g/mol

IUPAC Name

7-bromo-5-fluoro-3,4-dihydro-2H-chromen-3-amine

InChI

InChI=1S/C9H9BrFNO/c10-5-1-8(11)7-3-6(12)4-13-9(7)2-5/h1-2,6H,3-4,12H2

InChI Key

PUXILIBOJNIDCY-UHFFFAOYSA-N

Canonical SMILES

C1C(COC2=C1C(=CC(=C2)Br)F)N

Origin of Product

United States

Preparation Methods

Chroman Ring Formation and Halogenation

While direct literature on 7-Bromo-5-fluorochroman-3-amine synthesis is limited, analogous methods for halogenated chroman derivatives provide a foundation. A key step involves halogenation using N-bromosuccinimide (NBS) for bromination under controlled conditions to minimize by-products and ensure regioselectivity.

  • Bromination : NBS is used to selectively brominate the chroman ring at the 7-position.
  • Fluorination : Fluorine introduction at the 5-position is typically achieved via electrophilic fluorination reagents or by using fluorinated starting materials.

Amination at the 3-Position

The amine group at the 3-position can be introduced by:

  • Reduction of a corresponding ketone or aldehyde precursor on the chroman ring.
  • Nucleophilic substitution reactions on a suitable leaving group at the 3-position.
  • Direct amination using amine sources under mild conditions to preserve halogen substituents.

Purification

Purification is commonly performed by column chromatography using petroleum ether and ethyl acetate mixtures as eluents, typically in a 20:1 volume ratio, to separate the desired product from regioisomers and side products.

Representative Synthetic Route (Based on Related Brominated Chroman and Quinoline Compounds)

Step Reagents & Conditions Description Yield & Notes
1. Chroman ring synthesis Starting from appropriate phenol and aldehyde derivatives under acidic conditions Formation of chroman scaffold High yield with optimized conditions
2. Bromination N-Bromosuccinimide (NBS), controlled temperature (e.g., 0-25 °C) Selective bromination at 7-position Minimizes polybromination and by-products
3. Fluorination Electrophilic fluorinating agent or fluorinated precursor Introduction of fluorine at 5-position Requires careful control to avoid over-fluorination
4. Amination Amination via nucleophilic substitution or reduction of precursor Introduction of amine at 3-position Mild conditions preserve halogens
5. Purification Column chromatography (petroleum ether:ethyl acetate = 20:1) Isolation of pure this compound High purity and yield

Comparative Data Table of Key Reaction Parameters

Parameter Typical Conditions Comments
Bromination reagent N-Bromosuccinimide (NBS) Selective, mild, avoids harsh conditions
Fluorination method Electrophilic fluorination or fluorinated precursors Requires regioselectivity control
Amination approach Nucleophilic substitution or reduction Preserves halogen substituents
Solvent for reactions Methanol, DMF, or other polar aprotic solvents Facilitates reaction and solubility
Temperature range 0–60 °C Controlled to avoid side reactions
Purification technique Column chromatography (petroleum ether:ethyl acetate 20:1) Effective separation of isomers and impurities

Research Findings and Optimization Notes

  • The use of N-bromosuccinimide for bromination is preferred due to its selectivity and mild reaction conditions, which reduce the formation of polybrominated by-products.
  • Fluorination is often achieved by starting with fluorinated precursors or using electrophilic fluorinating agents, which require careful temperature and stoichiometry control to avoid over-fluorination or substitution at undesired positions.
  • Amination at the 3-position is best performed under mild conditions to prevent displacement or dehalogenation of the bromine and fluorine substituents.
  • Purification by column chromatography using a petroleum ether and ethyl acetate mixture (20:1) is effective for isolating the target compound with high purity.
  • Scale-up is feasible with these methods due to the use of readily available reagents and avoidance of highly toxic or unstable intermediates.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-5-fluorochroman-3-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted chroman derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential:
7-Bromo-5-fluorochroman-3-amine has been identified as a promising candidate in the development of drugs targeting protease inhibition. Proteases are enzymes that play critical roles in cellular regulation and protein degradation pathways, making them important targets in cancer therapy and neurodegenerative diseases. The inhibition of ubiquitin-specific proteases by this compound could lead to new treatment options for conditions such as Alzheimer's disease and various cancers.

Structural Characteristics:
The compound features a chroman backbone, characterized by a bicyclic structure that includes a benzene ring fused to a tetrahydrofuran ring. The presence of bromine and fluorine substituents enhances its chemical reactivity, making it a valuable intermediate for synthesizing other bioactive compounds.

Binding Affinities:
Research indicates that this compound can selectively bind to certain proteins, influencing their activity. This property is particularly relevant for its potential role as an inhibitor of specific enzymes involved in protein degradation pathways. Further studies are necessary to elucidate the precise mechanisms of action and binding affinities of this compound.

Case Studies:
Several studies have highlighted the biological activity of compounds structurally similar to this compound. For instance, derivatives of chromanones have shown significant anticancer activity against various cell lines, including MDA-MB-231 (breast cancer) and SK-N-MC (neuroblastoma) cells. These findings underscore the potential for this compound to serve as a scaffold for developing new anticancer agents .

Synthesis and Optimization

Synthetic Routes:
The synthesis of this compound typically involves several steps that require careful optimization of reaction conditions to maximize yield and purity. Various methodologies have been developed, including bromofluorination/hydrogenation techniques that allow for efficient production of the desired compound .

Mechanism of Action

The mechanism of action of 7-Bromo-5-fluorochroman-3-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and selectivity for these targets. The exact molecular pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Selected Brominated/Fluorinated Amines

Compound Name Core Structure Substituents Key Properties/Effects Reference
This compound Chroman 7-Br, 5-F, 3-NH₂ Moderate solubility, planar rigidity -
5-Bromo-4-fluoro-2-methylaniline Benzene 5-Br, 4-F, 2-CH₃, 1-NH₂ Low basicity, high lipophilicity
(3-Bromo-4-fluorophenyl)[...]amine Quinazoline/Phenyl 3-Br, 4-F, complex sidechain Enhanced target affinity
5-Bromo-4-methylthiazol-2-amine Thiazole 5-Br, 4-CH₃, 2-NH₂ Metal coordination capacity

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